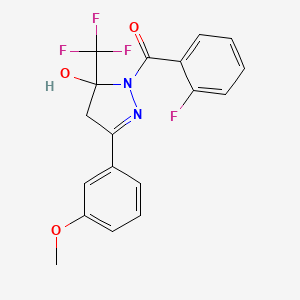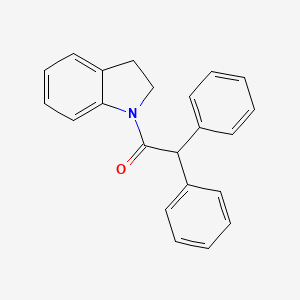![molecular formula C17H17BrN2O3 B6074128 N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide](/img/structure/B6074128.png)
N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide, also known as BAY 11-7082, is a synthetic compound that has been widely used in scientific research due to its anti-inflammatory and anticancer properties.
Mecanismo De Acción
N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation of IκBα, a protein that regulates the activity of NF-κB. This results in the accumulation of IκBα in the cytoplasm, preventing NF-κB from entering the nucleus and activating the transcription of pro-inflammatory and pro-cancer genes. N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 also induces apoptosis in cancer cells by activating the caspase cascade, a series of proteases that cleave specific proteins and ultimately lead to cell death.
Biochemical and Physiological Effects
N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 has been shown to have anti-inflammatory effects in a variety of cell types, including macrophages, endothelial cells, and synoviocytes. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to inhibit the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 has also been shown to have anticancer effects in various cancer cell lines, including breast, prostate, lung, and colon cancer cells. It has been found to inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be stored for long periods of time without degradation. However, N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents, which can affect the activity of some proteins and enzymes. It also has some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
For N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 research include the development of more potent and selective NF-κB inhibitors, the identification of biomarkers that can predict patient response to N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082, and the evaluation of its potential for combination therapy with other anticancer drugs.
Métodos De Síntesis
N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 can be synthesized by the reaction between 2-aminobenzamide and 4-bromo-3-methylphenol in the presence of acetic anhydride and triethylamine. The resulting compound is then treated with chloroacetyl chloride and triethylamine to obtain N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082. The synthesis method has been well established and has been used to produce N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 in large quantities for scientific research purposes.
Aplicaciones Científicas De Investigación
N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 has been extensively studied for its anti-inflammatory and anticancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 has also been found to induce apoptosis, or programmed cell death, in cancer cells. These properties make N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 a promising candidate for the development of new anti-inflammatory and anticancer drugs.
Propiedades
IUPAC Name |
N-(2-acetamidophenyl)-2-(4-bromo-3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-11-9-13(7-8-14(11)18)23-10-17(22)20-16-6-4-3-5-15(16)19-12(2)21/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPODLOGZOIAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2NC(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6074049.png)
![3-(1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-3-piperidinyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6074060.png)
![1-[bis(4-chlorophenyl)phosphoryl]cyclopropanecarboxylic acid](/img/structure/B6074069.png)


![ethyl 4-[(2,3-dimethylcyclohexyl)amino]-1-piperidinecarboxylate](/img/structure/B6074087.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6074091.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6074093.png)
![N~1~,N~1~-dimethyl-N~4~-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1,4-piperidinedicarboxamide](/img/structure/B6074098.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6074105.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyltetrahydro-3-furancarboxamide](/img/structure/B6074136.png)

